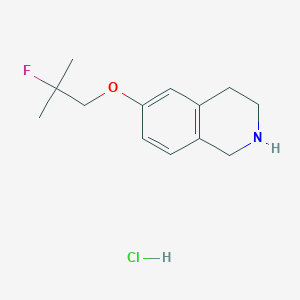

6-(2-Fluoro-2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride

描述

6-(2-Fluoro-2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic tetrahydroisoquinoline derivative characterized by a unique 2-fluoro-2-methylpropoxy substituent at the 6-position of the isoquinoline ring. Its molecular formula is C₁₃H₁₈FNO·HCl (CID: 115076454), with a molecular weight of 263.74 g/mol . While its specific therapeutic applications are under investigation, structural analogs of tetrahydroisoquinoline derivatives are known for diverse biological activities, including analgesia and anti-inflammatory effects .

属性

IUPAC Name |

6-(2-fluoro-2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO.ClH/c1-13(2,14)9-16-12-4-3-11-8-15-6-5-10(11)7-12;/h3-4,7,15H,5-6,8-9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRUDOBNQVTXEKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC1=CC2=C(CNCC2)C=C1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluoro-2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Fluoroalkoxy Group: The fluorinated alkoxy group can be introduced via nucleophilic substitution reactions. For instance, 2-fluoro-2-methylpropanol can be reacted with a suitable leaving group on the tetrahydroisoquinoline core under basic conditions to form the desired product.

Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

化学反应分析

Types of Reactions

6-(2-Fluoro-2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the tetrahydroisoquinoline core to dihydroisoquinoline or isoquinoline derivatives.

Substitution: The fluorinated alkoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Dihydroisoquinoline or isoquinoline derivatives.

Substitution: Various substituted tetrahydroisoquinoline derivatives.

科学研究应用

Medicinal Chemistry

Antiparkinsonian Activity

Research has indicated that tetrahydroisoquinoline derivatives, including 6-(2-Fluoro-2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride, exhibit potential antiparkinsonian effects. These compounds can cross the blood-brain barrier and have been studied for their ability to modulate dopaminergic pathways in the brain. A study highlighted the presence of similar compounds in food sources that may contribute to their accumulation in the brain and subsequent neuroprotective effects against Parkinson's disease .

Neuroprotective Properties

The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. It is believed that the structural features of tetrahydroisoquinolines contribute to their antioxidant properties, making them candidates for further investigation in neurodegenerative diseases .

Structure-Activity Relationship Studies

Pharmacological Profiling

The structure-activity relationship (SAR) studies of this compound have been essential in understanding how modifications to its structure can enhance its biological activity. For instance, variations in substituents on the isoquinoline core can significantly affect its receptor binding affinity and selectivity for dopamine receptors .

Synthesis and Chemical Applications

Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of more complex molecules used in pharmaceutical applications. The ability to modify its structure makes it a versatile building block for developing new drugs targeting various diseases .

Case Studies and Research Findings

作用机制

The mechanism of action of 6-(2-Fluoro-2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. The fluorinated alkoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The pharmacological and physicochemical profiles of tetrahydroisoquinoline derivatives are highly dependent on substituents at the 6- and 7-positions. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

- Lipophilicity: The target compound’s 2-fluoro-2-methylpropoxy group increases lipophilicity (logP ~2.8) compared to methoxy (logP ~1.5) or cyano (logP ~1.2) substituents. This may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Electronic Effects : Fluorine’s electronegativity and the steric bulk of the methylpropoxy group could influence receptor binding kinetics, contrasting with the electron-donating methoxy groups in the 6,7-dimethoxy derivative .

Pharmacological Activity

Analgesic and Anti-inflammatory Derivatives

The 6,7-dimethoxy derivative 1-(4’-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride () exhibits potent analgesic and anti-inflammatory activity, surpassing metamizole sodium and diclofenac in therapeutic index . In contrast, the target compound’s fluoroalkyl ether substituent may modulate activity through different mechanisms, such as altered receptor affinity or distribution.

生物活性

6-(2-Fluoro-2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of the tetrahydroisoquinoline (THIQ) class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C12H16ClFN

- Molecular Weight : 233.71 g/mol

- CAS Number : 42835-89-2

Biological Activity Overview

Tetrahydroisoquinolines are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. The presence of fluorine and the unique propoxy group in the structure of this compound enhances its lipophilicity and metabolic stability, potentially increasing its receptor binding affinity.

Antimicrobial Activity

Research has demonstrated that THIQ derivatives exhibit significant antibacterial properties. A study highlighted that various THIQ analogs showed potent activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structural features to this compound were tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Neuroprotective Effects

The neuroprotective potential of THIQ derivatives has been well-documented. Compounds in this class have been shown to modulate neurotransmitter systems and exhibit antioxidant properties. For instance, certain THIQ compounds have demonstrated the ability to protect neuronal cells from oxidative stress-induced damage . This suggests that this compound may also possess similar neuroprotective capabilities.

Structure-Activity Relationship (SAR)

The SAR studies of THIQ derivatives indicate that modifications at specific positions on the isoquinoline ring can significantly influence biological activity. The introduction of fluorine at the 6-position enhances the compound's lipophilicity and may improve its interaction with biological targets. Additionally, substituents like the propoxy group can affect the compound's pharmacokinetics and overall efficacy .

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| 6 | Fluorine | Increased lipophilicity |

| 2 | Propoxy | Enhanced receptor binding affinity |

| 1 | Methyl | Potentially improved neuroactivity |

Case Studies

- Antibacterial Efficacy : In a study examining various THIQ derivatives against Klebsiella pneumoniae, compounds structurally related to this compound exhibited significant bactericidal activity at low concentrations (≤25 μg/ml) .

- Neuroprotection in Animal Models : Another investigation assessed the neuroprotective effects of THIQ derivatives in rodent models of neurodegenerative diseases. The results indicated that these compounds could reduce neuronal apoptosis and inflammation markers significantly compared to control groups .

- Mechanism of Action Studies : Research has also focused on elucidating the mechanisms by which THIQ compounds exert their effects. For example, inhibition of specific enzymes involved in neurotransmitter metabolism was observed with certain analogs . This suggests a multifaceted mechanism whereby these compounds could modulate both bacterial activity and neuronal health.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(2-fluoro-2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution of a hydroxyl group on the tetrahydroisoquinoline core with 2-fluoro-2-methylpropyl bromide, followed by hydrochloride salt formation. Purification typically involves column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization from ethanol/water. Purity (>95%) should be confirmed using HPLC with a C18 column and UV detection at 254 nm .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and fluorine coupling patterns.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and isotopic patterns.

- X-ray Crystallography : For absolute stereochemical confirmation if chirality is present .

Q. How should researchers assess the compound’s stability under different storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products. Store lyophilized powder at -20°C in argon-filled vials to prevent hydrolysis of the fluoroalkoxy group .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction conditions for this compound?

- Methodology : Use density functional theory (DFT) to calculate transition-state energies for key steps (e.g., etherification). Pair computational predictions with high-throughput experimentation (HTE) to screen solvents (e.g., DMF vs. THF) and catalysts (e.g., K₂CO₃ vs. Cs₂CO₃). Validate outcomes via kinetic profiling .

Q. What experimental strategies resolve contradictions in bioactivity data across different batches?

- Methodology :

- Orthogonal Analytical Validation : Compare LC-MS, NMR, and elemental analysis data to rule out batch-specific impurities.

- Dose-Response Repetition : Test multiple batches in parallel using standardized assays (e.g., enzyme inhibition) with internal controls .

Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?

- Methodology :

- Isotopic Labeling : Incorporate ¹⁸O or deuterium at the fluoroalkoxy group to track metabolic pathways.

- Target Engagement Studies : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm binding to putative targets .

Q. What methodologies address challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology :

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., etherification).

- Chiral Chromatography : Use preparative SFC (supercritical fluid chromatography) with amylose-based columns to resolve racemic mixtures .

Q. How do steric and electronic effects of the 2-fluoro-2-methylpropoxy group influence pharmacological properties?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。